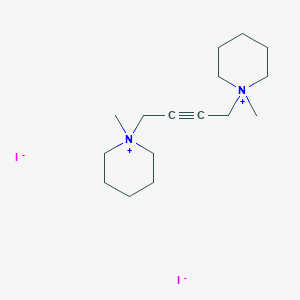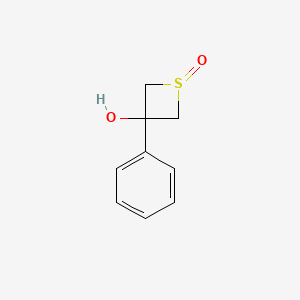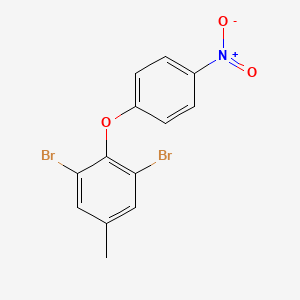![molecular formula C14H20O8 B14293762 Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate CAS No. 112429-68-2](/img/structure/B14293762.png)
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate is an organic compound that features both acetic acid and phenyl acetate functionalities. This compound is characterized by the presence of two hydroxymethyl groups attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate typically involves the esterification of 2,3-bis(hydroxymethyl)phenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ester functionality can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The oxidation of the hydroxymethyl groups results in the formation of 2,3-bis(carboxymethyl)phenyl acetate.
Reduction: The reduction of the ester group yields 2,3-bis(hydroxymethyl)phenol.
Substitution: Electrophilic aromatic substitution reactions produce various substituted derivatives of the phenyl ring.
科学的研究の応用
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester functionality can undergo hydrolysis, releasing acetic acid and 2,3-bis(hydroxymethyl)phenol, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
Phenyl acetate: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
2,3-bis(hydroxymethyl)phenol: Lacks the ester functionality, limiting its applications in esterification reactions.
Acetic acid: A simple carboxylic acid without the phenyl ring, making it less structurally complex.
Uniqueness
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate is unique due to the presence of both hydroxymethyl and ester functionalities, allowing it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
112429-68-2 |
|---|---|
分子式 |
C14H20O8 |
分子量 |
316.30 g/mol |
IUPAC名 |
acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate |
InChI |
InChI=1S/C10H12O4.2C2H4O2/c1-7(13)14-10-4-2-3-8(5-11)9(10)6-12;2*1-2(3)4/h2-4,11-12H,5-6H2,1H3;2*1H3,(H,3,4) |
InChIキー |
FHUFWUGCTLBZQL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=CC(=C1CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


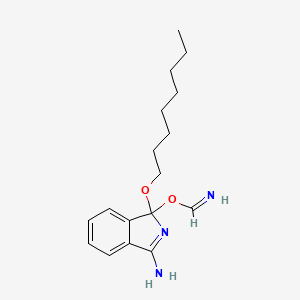
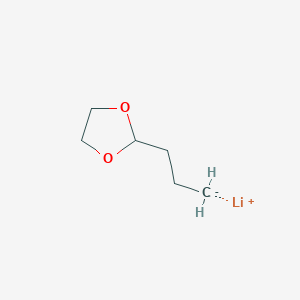
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)

![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
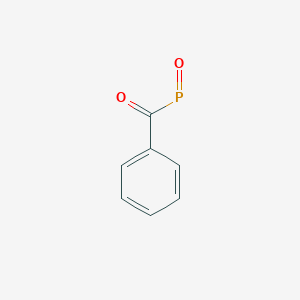
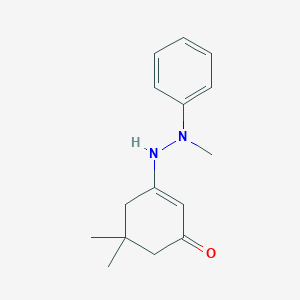
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

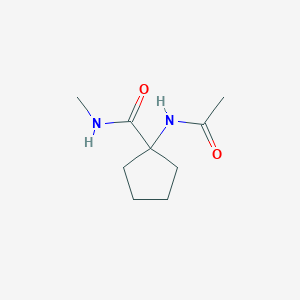
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
